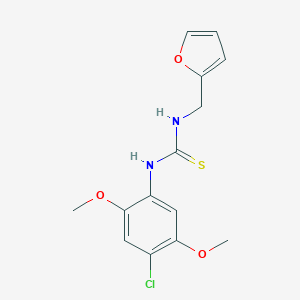![molecular formula C16H20N4O3S2 B216511 N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B216511.png)
N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide, also known as CTSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of sulfonamide compounds and has been studied for its effects on various physiological and biochemical processes.
Wirkmechanismus
The mechanism of action of N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide is not fully understood, but it is believed to work through the inhibition of certain enzymes and signaling pathways involved in various physiological processes. N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide has been found to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide has also been found to inhibit the growth and proliferation of cancer cells in vitro and in animal models. Additionally, N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide has several advantages for use in lab experiments, including its stability, ease of synthesis, and low toxicity. However, its low solubility in aqueous solutions can make it difficult to administer in certain experiments. Additionally, further studies are needed to fully understand the potential side effects and toxicity of N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases, including Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide and its effects on various physiological processes. Finally, there is potential for the development of novel derivatives of N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide with improved pharmacological properties.
Synthesemethoden
N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide can be synthesized through a multistep process involving the reaction of 5-Cyclohexyl-[1,3,4]thiadiazol-2-amine with 4-chlorobenzenesulfonyl chloride, followed by the reaction with acetic anhydride. The final product is obtained after purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide has been studied extensively for its potential therapeutic properties in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic effects in preclinical studies. N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide has also been studied for its effects on the central nervous system, including its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide |
|---|---|
Molekularformel |
C16H20N4O3S2 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
N-[4-[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H20N4O3S2/c1-11(21)17-13-7-9-14(10-8-13)25(22,23)20-16-19-18-15(24-16)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,21)(H,19,20) |
InChI-Schlüssel |
DJVQTFBSCFXOOD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C3CCCCC3 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3-chloro-2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B216438.png)




![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B216445.png)



![N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216450.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B216451.png)